molecular formula C8H8BrF2NO2S B11833985 N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide

N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide

Cat. No.: B11833985
M. Wt: 300.12 g/mol
InChI Key: HLQVRCDWPTUEAD-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide is a sulfonamide derivative characterized by a 3,5-difluorophenyl group attached to a sulfonamide moiety, with a 2-bromoethyl chain substituting the nitrogen atom. This compound is structurally related to benzenesulfonamide inhibitors of enzymes such as carbonic anhydrase, where fluorine substitutions enhance binding affinity and selectivity . The 2-bromoethyl group may serve as a reactive handle for further derivatization or prodrug synthesis, as seen in analogous bromoethyl intermediates used in pharmaceutical chemistry .

Properties

Molecular Formula

C8H8BrF2NO2S

Molecular Weight

300.12 g/mol

IUPAC Name

N-(2-bromoethyl)-3,5-difluorobenzenesulfonamide

InChI

InChI=1S/C8H8BrF2NO2S/c9-1-2-12-15(13,14)8-4-6(10)3-7(11)5-8/h3-5,12H,1-2H2

InChI Key

HLQVRCDWPTUEAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)NCCBr)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfonic acids and sulfonyl chlorides.

    Reduction: Products include primary amines.

Scientific Research Applications

N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The bromoethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₈H₇BrF₂NO₂S
  • Molecular Weight : 323.17 g/mol (estimated based on substituents)
  • Melting Point : While specific data for this compound is unavailable, the parent 3,5-difluorobenzenesulfonamide melts at 157–161 °C .

Synthetic routes likely involve nucleophilic substitution reactions between 3,5-difluorobenzenesulfonamide and 1,2-dibromoethane, analogous to methods used for N-(2-bromoethyl)phthalimide derivatives (yields: 69–71%) .

Comparison with Similar Compounds

Halogenated Alkyl Chain Derivatives

Compounds with halogenated alkyl chains on sulfonamides exhibit varied biological activities depending on the halogen and chain length.

Compound Substituents Biological Activity (IC₅₀ or MIC) Reference
N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide 3,5-difluorophenyl, Br-CH₂CH₂- Not reported (inferred structural analog)
6k (N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide) Cl-benzyl, 4,5-dibromo-2-ethoxyphenyl BChE inhibition: 42.21 ± 0.25 µM
6d (N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide) Br-CH₂CH₂-, 4,5-dibromo-2-ethoxyphenyl BChE inhibition: 45.31 ± 0.17 µM

Key Findings :

  • The bromoethyl substituent in 6d slightly reduces butyrylcholinesterase (BChE) inhibitory potency compared to the chlorobenzyl group in 6k, suggesting steric or electronic effects influence activity .
  • Bromoethyl chains may enhance reactivity for prodrug activation, as seen in bromoethyl intermediates used to synthesize morpholine-based prodrugs .

Heterocyclic and Phthalimido Substitutions

Sulfonamides with heterocyclic or phthalimido groups demonstrate antimicrobial activity, influenced by substituent size and polarity.

Compound Substituents Antimicrobial Activity (MIC, µg/mL) Reference
7a (2-[2-(N-phthalimido)ethyl]pyrimidine) Phthalimido-CH₂CH₂- Moderate activity against S. aureus
6f (2-[2-(morpholin-4-yl)ethyl]thiopyrimidine) Morpholine-CH₂CH₂- Broad-spectrum antifungal activity

Key Findings :

Fluorinated Benzenesulfonamides

Fluorine substitutions on the benzene ring modulate enzyme inhibition and physicochemical properties.

Compound Substituents Enzyme Inhibition (Kd or IC₅₀) Reference
3,5-Difluorobenzenesulfonamide 3,5-F₂ Binds carbonic anhydrase with high affinity
4-Fluorobenzenesulfonamide 4-F Moderate carbonic anhydrase inhibition

Key Findings :

  • The 3,5-difluoro configuration enhances steric and electronic complementarity to enzyme active sites, as shown in carbonic anhydrase binding studies .
  • Bromoethyl substitution may reduce solubility compared to non-alkylated fluorobenzenesulfonamides but improve membrane permeability .

Biological Activity

N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies and data, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H9_{9}BrF2_{2}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : 303.15 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to cancer proliferation and neurodegenerative diseases. For instance, it may act as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in regulating gene expression and chromatin dynamics .
  • Antiproliferative Effects : Studies indicate that this compound exhibits antiproliferative activity against various cancer cell lines. The inhibition of LSD1 has been associated with reduced cell viability and increased apoptosis in cancer cells .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Anticancer Activity : In a study involving human lung cancer (H460) and prostate cancer (LNCaP) cell lines, treatment with this compound resulted in a significant decrease in cell proliferation. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range .
  • Neuroprotective Properties : The compound also demonstrated neuroprotective effects in models of oxidative stress-induced neuronal death. It was found to significantly reduce cell death when administered prior to exposure to oxidative stressors .

Data Table: Biological Activity Summary

Activity Type Cell Line/Model IC50 (µM) Mechanism
AntiproliferativeH4605.0LSD1 Inhibition
AntiproliferativeLNCaP4.7LSD1 Inhibition
NeuroprotectionNeuronal CellsN/AReduction of oxidative stress effects

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